4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol
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Overview
Description
4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-4,6-dimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and functional group transformations to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity while minimizing waste and cost. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. Its effects in biological systems may involve interactions with enzymes and receptors, influencing metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanol: Similar in structure but lacks the methoxy groups.
2-Amino-4,6-dimethoxyphenol: Similar aromatic structure but different side chain.
4-Hydroxybutylamine: Similar backbone but different functional groups
Uniqueness
4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is unique due to the presence of both amino and hydroxyl groups along with methoxy substituents on the aromatic ring.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-(2-amino-4,6-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H19NO3/c1-15-9-7-11(13)10(5-3-4-6-14)12(8-9)16-2/h7-8,14H,3-6,13H2,1-2H3 |
InChI Key |
SCNOCUNCZCZCLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCCCO)N |
Origin of Product |
United States |
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